trans-2-(Octylamino)cyclobutan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of trans-2-(Octylamino)cyclobutan-1-ol consists of a cyclobutane ring with an octylamino group at the 2-position and a hydroxyl group at the 1-position.Scientific Research Applications
Synthesis and Conformational Studies:
- Cyclobutane beta-amino acid oligomers, including trans-2-aminocyclobutane carboxylic acid, show a marked preference for folding into a well-defined 12-helical conformation, indicating potential applications in the development of novel molecular structures (Fernandes et al., 2010).
Development of Novel Drug Molecules:
- Cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane, have been identified as promising building blocks for drug discovery, potentially contributing to the development of new pharmaceuticals (Radchenko et al., 2010).
Antimicrobial Activity:
- Certain cyclobutanol-containing compounds have shown antimicrobial activity against Gram-positive bacteria, suggesting their potential use in developing new antibacterial agents (Baldwin et al., 1986).
Molecular Modeling and Theoretical Studies:
- Investigations into the photo-induced formation of cyclobutane dimers of cytosine and 2,4-diaminopyrimidine provide insights into DNA damage and repair mechanisms, which are crucial for understanding cellular processes and the development of cancer therapies (Kancheva & Delchev, 2016).
Conformational Analysis and Structural Studies:
- Studies on the conformational preferences of cyclobutane-containing peptides contribute to the understanding of peptide folding and design, which can be applied in the development of peptide-based drugs and biomaterials (Torres et al., 2009).
Enantioselective Synthesis:
- The separation of enantiomers using supercritical fluid extraction demonstrates the potential of this method in the purification of chiral compounds, which is important in the synthesis of enantiomerically pure pharmaceuticals (Simándi et al., 1998).
Future Directions
Cyclobutane derivatives, including trans-2-(Octylamino)cyclobutan-1-ol, continue to be a topic of interest in the field of organic chemistry due to their unique structures and potential biological activities . Future research may focus on the synthesis, chemical reactions, and potential applications of these compounds.
Mechanism of Action
Cyclobutanes are distributed widely in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . These structures exhibit diverse biological activities with potential medicinal value .
A variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .
Properties
IUPAC Name |
(1R,2R)-2-(octylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(11)14/h11-14H,2-10H2,1H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUGPUAWMXCFPX-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN[C@@H]1CC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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